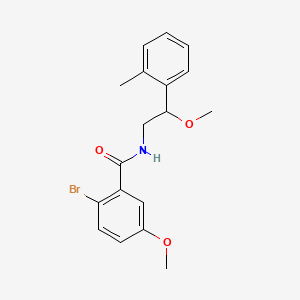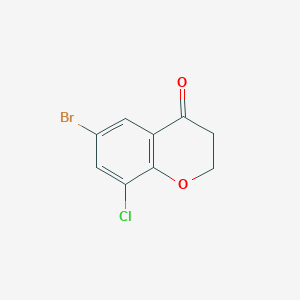![molecular formula C14H15N7 B2379981 11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene CAS No. 2380097-78-7](/img/structure/B2379981.png)
11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MPTU and is a heterocyclic compound that contains a triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene ring system. In
Mécanisme D'action
The mechanism of action of MPTU is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA replication and protein synthesis. MPTU has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MPTU has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. MPTU has also been found to inhibit the replication of HIV and HCV by blocking viral protein synthesis. Additionally, MPTU has been found to inhibit the growth of Plasmodium falciparum by interfering with the parasite's ability to synthesize DNA.
Avantages Et Limitations Des Expériences En Laboratoire
MPTU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MPTU is also water-soluble, which makes it easy to administer to cells in culture. However, MPTU has some limitations for use in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in some assays. Additionally, MPTU has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
Orientations Futures
There are several future directions for research on MPTU. One area of interest is the development of MPTU derivatives with improved pharmacological properties. Another area of interest is the study of MPTU in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of MPTU and its potential applications in the treatment of cancer, viral infections, and parasitic diseases.
In conclusion, 11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene is a chemical compound that has shown significant potential for use in the field of medicinal chemistry. Its unique properties and potential applications make it an important area of research for the future. Further research is needed to fully understand the mechanism of action of MPTU and its potential applications in the treatment of cancer, viral infections, and parasitic diseases.
Méthodes De Synthèse
The synthesis of MPTU involves the reaction of 9-methylguanine with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base. This reaction leads to the formation of an intermediate, which is then treated with sodium azide to form MPTU. The synthesis of MPTU is a complex process that requires careful control of reaction conditions to achieve high yields.
Applications De Recherche Scientifique
MPTU has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antiviral, and antiparasitic activity. MPTU has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, MPTU has been found to have antiparasitic activity against Plasmodium falciparum, the parasite responsible for causing malaria.
Propriétés
IUPAC Name |
11-(9-methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-20-7-17-12-13(20)15-6-16-14(12)21-8-2-3-11(21)9-5-18-19-10(9)4-8/h5-8,11H,2-4H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEESECQFIKYWOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3C4CCC3C5=C(C4)NN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2379898.png)
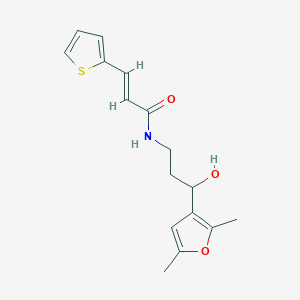
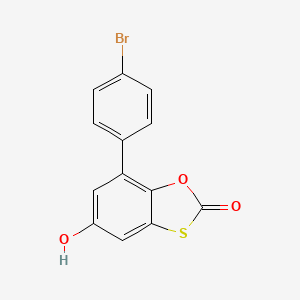
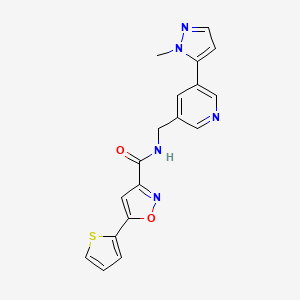
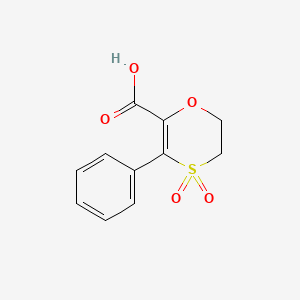
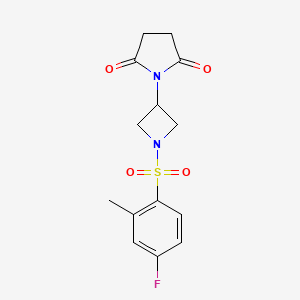
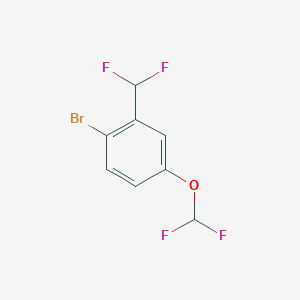
![Tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate](/img/structure/B2379907.png)
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B2379911.png)
![N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide](/img/structure/B2379913.png)
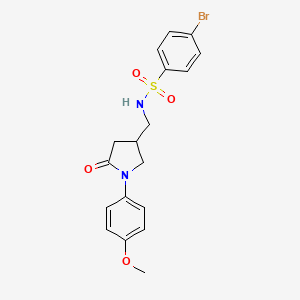
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379915.png)
